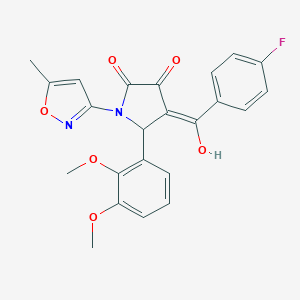
5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C23H19FN2O6 and its molecular weight is 438.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic compound with potential therapeutic applications. Its unique structure may confer specific biological activities that are of interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The compound has the following chemical properties:
- Chemical Formula : C26H29FN2O6
- Molecular Weight : 484.52 g/mol
- Density : 1.293 g/cm³ (predicted)
- Boiling Point : 658.0 ± 55.0 °C (predicted)
- Acidity Constant (pKa) : 4.50 ± 1.00 (predicted)
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system. Notably, it has been studied for its effects on serotonin receptors, particularly the 5-HT2A receptor.
Receptor Interaction
Research indicates that compounds similar to this one can act as either agonists or antagonists at serotonin receptors, influencing various physiological responses such as mood regulation and anxiety levels . The potency and efficacy of these interactions can vary significantly based on structural modifications.
Antitumor Activity
In vitro studies have demonstrated that the compound exhibits significant antitumor activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 8.78 ± 3.62 | 2D viability |
| NCI-H358 | 6.68 ± 15 | 2D viability |
| MRC-5 | Non-active | Viability |
These results suggest that while the compound is effective against certain cancer cell lines, it shows limited activity against normal fibroblast cells, indicating a degree of selectivity that is desirable in anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate moderate activity against a range of bacterial strains, supporting its potential use as an antimicrobial agent .
Case Studies
- Case Study on Antitumor Efficacy : A study conducted on lung cancer cell lines demonstrated that the compound significantly inhibits cell proliferation in a dose-dependent manner. The most pronounced effects were observed in the A549 and NCI-H358 cell lines, with IC50 values indicating effective concentrations for therapeutic use .
- Serotonin Receptor Modulation : In experiments involving rat models, the compound was shown to modulate serotonin levels significantly by interacting with the 5-HT2A receptor, suggesting potential applications in treating mood disorders .
特性
IUPAC Name |
(4E)-5-(2,3-dimethoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O6/c1-12-11-17(25-32-12)26-19(15-5-4-6-16(30-2)22(15)31-3)18(21(28)23(26)29)20(27)13-7-9-14(24)10-8-13/h4-11,19,27H,1-3H3/b20-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTVWWZAQJGFEL-CZIZESTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=C(C(=CC=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=C(C(=CC=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














